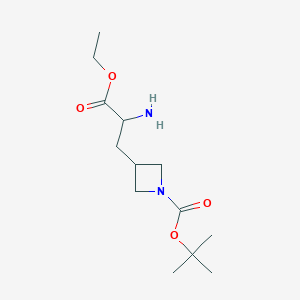

tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate is an azetidine-derived compound featuring a tert-butyl carbamate group, an ethoxy-oxo propyl chain, and a primary amino group. Key properties include:

Properties

IUPAC Name |

tert-butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)10(14)6-9-7-15(8-9)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTOLONKRFHGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(2-bromo-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Additionally, industrial production often incorporates advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

Substitution: Sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Oxo derivatives of the azetidine ring.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

Structural Information

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, alongside a carboxylate functional group and an ethoxy substituent. This unique structure contributes to its biological activity and utility in synthesis.

Medicinal Chemistry

Tert-butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural properties suggest that it may exhibit activity against various biological targets, including enzymes involved in metabolic pathways.

Case Study: Antidiabetic Properties

Research has indicated that compounds similar to this compound can inhibit enzymes such as α-glucosidase, which is crucial in the management of diabetes. Studies have shown that derivatives of azetidine can lower blood glucose levels in animal models, suggesting a potential therapeutic role in diabetes management.

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its functional groups that can undergo various chemical transformations.

Table: Synthesis Pathways Utilizing this compound

| Reaction Type | Conditions | Product |

|---|---|---|

| Knoevenagel Condensation | Base catalysis, room temperature | α,β-unsaturated carbonyls |

| Amidation | Heat, presence of coupling agents | Amides |

| Decarboxylation | Heat, acidic conditions | Hydrocarbons |

Biochemical Applications

The compound's amino group allows for conjugation with various biomolecules, enhancing its utility in drug development and delivery systems.

Case Study: Drug Delivery Systems

Research has demonstrated the use of azetidine derivatives in targeted drug delivery. By modifying the structure of this compound, researchers have created formulations that improve the bioavailability of anticancer drugs, leading to enhanced therapeutic effects with reduced side effects.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological processes. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural Variations and Functional Groups

The target compound’s unique amino-ethoxy-oxo propyl substituent distinguishes it from structurally related azetidine derivatives. Key comparisons include:

Physicochemical Properties

- Target Compound: Limited solubility data available, but the amino group likely increases polarity (higher TPSA vs. bromo or methoxy analogs) .

- Bromoethyl Analog : Lower TPSA (38.38 Ų) and moderate lipophilicity (XLOGP3 = 1.6) favor membrane permeability .

- Fluorinated Derivatives : Fluorine atoms reduce basicity and improve metabolic stability, critical for pharmacokinetics .

Table 2: Key Physicochemical Parameters

| Compound | TPSA (Ų) | XLOGP3 | GI Absorption |

|---|---|---|---|

| Target | ~85* | ~0.8 | High (predicted) |

| Bromoethyl Analog | 38.38 | 1.6 | Moderate |

| Ethyl 3-benzyl-2-oxo | ~50 | 2.1 | High |

*Estimated based on functional groups.

Biological Activity

tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological activity, including structure, properties, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₄N₂O₄, with a molecular weight of 272.34 g/mol. The compound features an azetidine ring, which is known for its role in various biological activities.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₄N₂O₄ |

| Molecular Weight | 272.34 g/mol |

| SMILES | CCOC(=O)C(CC1CN(C1)C(=O)OC(C)(C)C)N |

| InChI Key | RDTOLONKRFHGDV-UHFFFAOYSA-N |

Biological Activity

Research into the biological activity of this compound is limited, but some findings suggest potential applications in pharmacology:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound's activity is scarce, it may share these properties due to structural similarities.

- Enzyme Inhibition : The compound has been noted for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a significant role in fatty acid metabolism. Inhibitors of ACC are being explored for their therapeutic potential in treating metabolic disorders .

- Research Applications : The compound is primarily used for research purposes, particularly in studying metabolic pathways and enzyme functions related to fatty acid synthesis and degradation .

Case Studies and Research Findings

Currently, there are no extensive case studies published specifically on this compound. However, related compounds have been studied extensively:

Related Compounds

The following table summarizes findings from studies on related azetidine derivatives that may provide insights into the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.